molecular formula C21H18BrClN2O6 B608177 JCP-265 CAS No. 140652-99-9

JCP-265

货号: B608177
CAS 编号: 140652-99-9
分子量: 509.737
InChI 键: VOIQWVHTMKOBBL-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JCP-265 is a chemical compound identified as a potent inhibitor of the enzyme ABHD6 (Alpha/Beta-Hydrolase Domain 6) . Research into ABHD6 inhibitors is a growing area of interest in biochemical and pharmacological studies, as this enzyme plays a role in endocannabinoid and lipid signaling pathways within the body. By selectively inhibiting ABHD6, this reagent provides researchers with a valuable tool to probe the complex physiology of these signaling systems. The specific blockade of ABHD6 by JCP-265 allows scientists to investigate its function in various cellular and model systems, contributing to a deeper understanding of metabolic processes and related biological mechanisms. The compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use .

属性

CAS 编号

140652-99-9

分子式

C21H18BrClN2O6

分子量

509.737

IUPAC 名称

(S)-N-[3-(2-Bromoethoxy)-4-chloro-1-oxo-1H-2-benzopyran-7-yl]-2-[[(phenylamino)carbonyl]oxy]-propanamide

InChI

InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1

InChI 键

VOIQWVHTMKOBBL-LBPRGKRZSA-N

SMILES

C[C@H](OC(NC1=CC=CC=C1)=O)C(NC2=CC=C(C3=C2)C(Cl)=C(OCCBr)OC3=O)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JCP-265;  JCP265;  JCP 265

产品来源

United States
Foundational & Exploratory

Pharmacodynamics and Mechanistic Profiling of Ru265: A Comprehensive In Vitro Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

As application scientists, our objective in preclinical evaluation is not merely to execute assays, but to understand the biophysical causality driving molecular interactions. The Mitochondrial Calcium Uniporter (MCU) is a critical regulator of cellular bioenergetics and apoptosis. While the legacy compound Ru360 demonstrated potent MCU inhibition, its lack of membrane permeability severely limited its utility in intact cells[1]. The development of Ru265—a cell-permeable, dinuclear nitrido-bridged ruthenium complex—represents a significant leap forward[1][2].

This technical guide synthesizes the preliminary in vitro studies of Ru265, detailing its chemical activation, quantitative pharmacodynamics, off-target excitability paradox, and the self-validating experimental protocols required to study it effectively.

Chemical Activation and Target Engagement

Ru265 ([Cl(NH3)4Ru(μ-N)Ru(NH3)4Cl]3+) does not inhibit the MCU in its synthesized form; it functions as a prodrug[3]. Understanding this causality is essential for accurate in vitro assay design.

Upon entering the physiological aqueous environment of the cell via ubiquitous organic cation transporters, the axial chloride ligands of Ru265 undergo rapid aquation (water exchange) with a half-life of several minutes[1][3]. This process generates the active diaqua-capped species,[(OH2)(NH3)4Ru(μ-N)Ru(NH3)4(OH2)]5+ (referred to as Ru265')[3].

Mechanism of Action: The active Ru265' species specifically targets and binds to the highly conserved DIME motif (specifically the D261 residue) located at the cytoplasmic entrance of the MCU pore[3][4]. By physically occluding this selectivity filter, Ru265' halts MCU-mediated Ca2+ uptake without collapsing the mitochondrial membrane potential (ΔΨm) or altering cytosolic Ca2+ dynamics[2].

Quantitative Pharmacodynamics

To provide a clear benchmarking standard for drug development, the in vitro pharmacological profile of Ru265 is summarized below.

Target / Assay ParameterCell Type / ModelQuantitative ValueCausality / Implication
MCU Inhibition (IC50) HEK293T (Permeabilized)~2.6 nMHigh-affinity binding to the DIME motif effectively blocks mitochondrial Ca2+ influx.
Neuroprotection (EC50) Mouse Cortical Neurons5.0 µMPrevents ischemic cell death by preserving mitochondrial respiration during oxygen-glucose deprivation[5].
P/Q-type Ca2+ Channel (IC50) Hippocampal Neurons2.5 µMOff-target synaptic blockade that alters neurotransmission[1].
Aquation Half-Life Aqueous Buffer (37°C)< 10 MinutesRapid conversion to the active diaqua-capped species necessitates immediate assay execution post-dilution[3].

Mandatory Visualization: Mechanistic Pathway

Mechanism Ru265 Ru265 (Prodrug) Aquation Aquation (H2O Exchange) Ru265->Aquation Physiological pH PQ P/Q-type Ca2+ Channels Ru265->PQ Off-Target Inhibition KCNQ KCNQ K+ Channels Ru265->KCNQ Off-Target Inhibition Ru265_Active Ru265' (Active Species) Aquation->Ru265_Active t1/2 < 10 mins MCU Mitochondrial Calcium Uniporter (MCU) Ru265_Active->MCU Binds DIME Motif mCa2 Mitochondrial Ca2+ Overload MCU->mCa2 Blocked by Ru265' Survival Neuronal Survival (Ischemia Model) mCa2->Survival Prevents Apoptosis Excitability Neuronal Excitability (Seizure Activity) PQ->Excitability Synaptic Alteration KCNQ->Excitability Depolarization

Mechanistic pathway of Ru265: MCU-mediated neuroprotection vs. off-target neuronal excitability.

The Excitability Paradox: Off-Target Pharmacology

While Ru265 demonstrates profound neuroprotective properties by preventing mitochondrial Ca2+ overload during ischemia, its clinical translation is complicated by dose-dependent off-target effects[1][6].

At the micromolar concentrations required for in vitro neuroprotection (EC50 ~5.0 µM), Ru265 simultaneously inhibits synaptic P/Q-type (Cav2.1) voltage-gated Ca2+ channels (IC50 ~2.5 µM) and KCNQ-type K+ channels[1][5].

  • The Causality of Seizures: The inhibition of KCNQ channels reduces the threshold for action potential firing, leading to spontaneous membrane depolarization. Concurrently, P/Q channel blockade alters synaptic neurotransmission[1]. This dual off-target engagement creates a state of runaway neuronal excitability, manifesting as seizure-like activity in intact neural networks[1][6].

For drug developers, this overlap between the neuroprotective dose and the pro-convulsant dose necessitates the engineering of targeted delivery systems or advanced prodrugs[6].

Standardized In Vitro Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in the biophysical causality of the Ru265 molecule.

Protocol A: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

Purpose: To simulate ischemic stroke in vitro and validate Ru265's ability to preserve mitochondrial respiration by preventing Ca2+ overload[6][7].

  • Cell Culture: Seed primary cortical neurons (e.g., derived from C57Bl/6 mice) at a density of 150,000 neurons/well on 48-well plates. Culture to in vitro day 12 (DIV 12) to ensure mature synaptic network formation and functional MCU expression[7].

  • Pre-Incubation: Treat cultures with 5.0 µM Ru265 for 30 minutes prior to OGD[5][7].

    • Causality: This 30-minute window is critical. It allows sufficient time for the ubiquitous organic cation transporters to internalize the complex, and for the axial chlorides to aquate into the active diaqua-capped species[1][3].

  • Ischemic Insult (OGD): Replace standard maintenance media with glucose-free buffer and place the plates in a hypoxic chamber (1% O2) for 90 minutes[7].

    • Causality: Depleting intracellular ATP leads to membrane depolarization and massive Ca2+ influx, forcing the MCU into an overactive state.

  • Reoxygenation & Validation: Return cells to standard normoxic media for 24 hours. Assess cell viability using an MTT assay[7].

    • Self-Validation: A successful assay will show that Ru265 blocked the protease activity of Ca2+-dependent calpains and maintained glycolysis, validating target engagement[6][7].

Protocol B: Intact-Cell Mitochondrial Calcium Uptake Assay

Purpose: To validate target engagement in living cells without disrupting the plasma membrane, highlighting Ru265's primary advantage over Ru360[2].

  • Sensor Loading: Load HeLa or HEK293T cells with a mitochondrial-targeted Ca2+ fluorescent sensor (e.g., mt-Fura-2).

  • Compound Equilibration: Treat cells with 50 µM Ru265 and allow for aquation.

  • Stimulation: Induce Ca2+ transients by treating the cells with 100 µM histamine.

    • Causality: Histamine triggers IP3-mediated Ca2+ release from the endoplasmic reticulum, creating a localized high-Ca2+ microdomain that forces MCU opening.

  • Quantification: Measure fluorescence. Ru265 will selectively blunt the mitochondrial Ca2+ peak without altering cytosolic Ca2+ dynamics.

Future Directions: Carboxylate-Capped Prodrugs

To mitigate the off-target toxicity and control the rapid aquation rate of Ru265, researchers are actively synthesizing carboxylate-capped analogues (e.g., formate, propionate, and ferrocene derivatives)[8][9].

By replacing the labile axial chlorides with less reactive carboxylate ligands, the half-life of aquation is extended from minutes to several hours (e.g., 2.9 to 9.9 hours)[8][9]. This controlled-release mechanism ensures that the active Ru265' species is generated gradually. Furthermore, modifications like ferrocene functionalization have been shown to increase cellular uptake by 10-fold, representing the next frontier in MCU inhibitor drug development[9].

References

  • Source: nih.
  • Title: A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU)
  • Source: escholarship.
  • Source: medchemexpress.
  • Source: escholarship.
  • Title: 95% (HPLC)
  • Source: nih.
  • Source: acs.
  • Source: rsc.
  • Source: nsf.

Sources

An In-depth Technical Guide to Exploring the Cell Permeability of Ru265

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

Ru265, a dinuclear nitrido-bridged ruthenium complex, has emerged as a pivotal tool in mitochondrial biology due to its potent and selective inhibition of the mitochondrial calcium uniporter (MCU). A key attribute that distinguishes Ru265 from its predecessor, Ru360, is its cell permeability, enabling the study of MCU function in intact cells and tissues.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cell permeability of Ru265 and its analogues. We will delve into the mechanistic underpinnings of its cellular uptake, present detailed experimental protocols, and discuss the interpretation of permeability data in the context of therapeutic development.

Introduction: The Significance of Ru265 and its Cell Permeability

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of Ca²⁺ into the mitochondrial matrix. Dysregulation of MCU activity is implicated in a range of pathologies, including ischemic-reperfusion injury and neurodegenerative diseases.[3] The development of selective MCU inhibitors is therefore of significant therapeutic interest.

While the oxo-bridged ruthenium compound, Ru360, is a potent MCU inhibitor, its therapeutic utility is hampered by poor cell permeability.[1] In contrast, Ru265, with its two Ru⁴⁺ centers, exhibits enhanced stability against biological reduction and crucial cell permeability, allowing it to effectively inhibit mitochondrial Ca²⁺ uptake in non-permeabilized cells.[4] This property has made Ru265 an invaluable molecular probe for elucidating the role of MCU in cellular physiology and pathophysiology.[1][5]

Under physiological conditions, Ru265 undergoes aquation, where its axial chloride ligands are replaced by water molecules to form the active inhibitor, Ru265'.[3][4] This process is relatively rapid, with a half-life on the order of minutes.[3] Understanding the cell permeability of the parent compound, Ru265, is therefore the first step in ensuring the intracellular delivery of its active form.

Mechanisms of Cellular Uptake for Ruthenium Complexes

The cellular entry of ruthenium-based compounds is a multifaceted process that can occur through various mechanisms, including passive diffusion, facilitated diffusion, active transport, and endocytosis.[6][7] For Ru(II) polypyridyl complexes, lipophilicity and positive charge are often key determinants of their ability to traverse the plasma membrane, likely driven by the membrane potential.[6]

While the precise mechanism for Ru265 is still under investigation, evidence suggests that its uptake may be mediated by transport proteins. For instance, some ruthenium(III) complexes are known to enter cells via the iron transport protein transferrin.[6][8] More specifically, recent studies suggest that the aquated form, Ru265', is taken up by the organic cation transporter 3 (OCT3).[9] The hydrophobicity of the ligands attached to the ruthenium core can also significantly influence uptake, with more lipophilic analogues demonstrating enhanced cell permeability.[4][10]

Experimental Protocols for Assessing Ru265 Cell Permeability

A robust assessment of Ru265 cell permeability requires a multi-pronged approach, combining quantitative analysis of intracellular ruthenium content with functional assays to confirm target engagement.

3.1. Quantification of Cellular Uptake by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique capable of detecting and quantifying trace elements, making it ideal for measuring the intracellular accumulation of ruthenium.[7][11]

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 ICP-MS Analysis cluster_3 Data Analysis A 1. Seed cells (e.g., HEK293T, HeLa, or primary neurons) in culture plates. B 2. Incubate cells until desired confluency. A->B C 3. Treat cells with varying concentrations of Ru265 for defined time periods (e.g., 30 min, 24h). B->C D 4. Wash cells thoroughly with PBS to remove extracellular Ru265. C->D E 5. Lyse the cells using a suitable lysis buffer. D->E F 6. Determine the total protein concentration of the cell lysate (e.g., using a BCA assay). E->F G_node 7. Digest cell lysates with concentrated nitric acid. F->G_node H 8. Dilute the digested samples to an appropriate volume. G_node->H I 9. Analyze the samples by ICP-MS to quantify the ruthenium content. H->I J 10. Normalize the ruthenium content to the total protein concentration. I->J K 11. Express the results as ng of Ru per µg of protein. J->K

Caption: Workflow for quantifying Ru265 cellular uptake using ICP-MS.

Causality Behind Experimental Choices:

  • Cell Lines: The choice of cell line should be relevant to the intended application of Ru265. For instance, primary cortical neurons are appropriate for studying neuroprotective effects.[1][12]

  • Washing Step: A thorough washing step is critical to ensure that only intracellular ruthenium is measured, avoiding overestimation due to membrane-bound or residual extracellular compound.

  • Protein Normalization: Normalizing the ruthenium content to the total protein concentration accounts for variations in cell number between samples, allowing for accurate comparisons.

3.2. Functional Assessment of MCU Inhibition in Intact Cells

Demonstrating that intracellular Ru265 effectively inhibits MCU provides functional validation of its cell permeability. This can be achieved by measuring mitochondrial Ca²⁺ uptake in response to a stimulus that elevates cytosolic Ca²⁺.

Experimental Workflow:

G cluster_0 Cell Preparation and Loading cluster_1 Live-Cell Imaging cluster_2 Data Analysis A 1. Culture cells on glass-bottom dishes suitable for microscopy. B 2. Load cells with a mitochondrial Ca²⁺ indicator (e.g., Rhod-2 AM). A->B C 3. Pre-incubate a subset of cells with Ru265. B->C D 4. Mount the dish on a confocal or fluorescence microscope. C->D E 5. Acquire a baseline fluorescence reading. D->E F 6. Stimulate cells with an agonist (e.g., histamine) to induce cytosolic Ca²⁺ release. E->F G_node 7. Record the change in mitochondrial Ca²⁺ indicator fluorescence over time. F->G_node H 8. Quantify the fluorescence intensity changes in the mitochondria. G_node->H I 9. Compare the mitochondrial Ca²⁺ uptake in Ru265-treated cells versus control cells. H->I

Caption: Workflow for the functional assessment of MCU inhibition in intact cells.

Causality Behind Experimental Choices:

  • Mitochondrial Ca²⁺ Indicator: A fluorescent indicator that specifically accumulates in the mitochondria is essential to distinguish mitochondrial Ca²⁺ dynamics from cytosolic Ca²⁺ changes.

  • Agonist Stimulation: An agonist that reliably induces intracellular Ca²⁺ release from the endoplasmic reticulum (e.g., histamine) provides a consistent stimulus to trigger MCU-mediated mitochondrial Ca²⁺ uptake.

  • Control Groups: Comparing the response of Ru265-treated cells to untreated controls is crucial to confirm that the observed reduction in mitochondrial Ca²⁺ uptake is a direct result of MCU inhibition by the compound.

Data Interpretation and Comparative Analysis

The data obtained from these experiments can be used to compare the cell permeability of Ru265 with its analogues or other compounds.

CompoundCell TypeIncubation Time (h)Intracellular Ru (ng/µg protein)MCU Inhibition in Intact Cells (IC₅₀)Reference
Ru265 HEK293T48~1~2.6 nM[4]
Ru360 Cortical Neurons24Below detection limit-[1]
RuOBz HEK293T48~1Similar to Ru265[4]
RuOFc HEK293T48~10Modestly enhanced vs. Ru265[4]

Key Insights from Comparative Data:

  • The data clearly illustrates the superior cell permeability of Ru265 compared to Ru360.[1]

  • Modification of the axial ligands can dramatically impact cellular uptake. The 10-fold increase in intracellular accumulation of RuOFc, a ferrocene-containing analogue, is attributed to the high lipophilicity of the ferrocene moiety.[4]

  • While increased cellular uptake can lead to enhanced activity, the relationship is not always linear, as the intrinsic inhibitory potency of the compound also plays a crucial role.

Factors Influencing the Cell Permeability of Ru265 and its Analogues

The rational design of next-generation Ru265-based MCU inhibitors requires a thorough understanding of the structure-permeability relationships.

G Ru265 Ru265 Permeability Lipophilicity Lipophilicity Ru265->Lipophilicity Charge Overall Charge Ru265->Charge Ligand_Design Axial Ligand Design Ru265->Ligand_Design Transporters Interaction with Transporters Ru265->Transporters Lipophilicity->Ligand_Design Influenced by Charge->Ligand_Design Influenced by

Caption: Key factors influencing the cell permeability of Ru265.

  • Lipophilicity: Increasing the lipophilicity of the complex, for instance by incorporating hydrophobic moieties like ferrocene, can enhance membrane traversal and cellular uptake.[4]

  • Axial Ligands: The nature of the axial ligands is critical. While the core (NH3)4Ru(μ-N)Ru(NH3)4 is essential for MCU inhibition, the axial ligands can be modified to tune the compound's physicochemical properties, including its permeability and aquation rate.[3][4][13] Carboxylate-capped analogues, for example, exhibit slower aquation kinetics, potentially acting as prodrugs.[13]

  • Interaction with Transporters: As previously mentioned, the involvement of organic cation transporters in the uptake of Ru265' suggests that designing analogues that are substrates for specific transporters could be a viable strategy for targeted delivery.[9]

Conclusion and Future Directions

Ru265's cell permeability has established it as a cornerstone for studying mitochondrial calcium dynamics in living systems. The methodologies outlined in this guide provide a framework for the rigorous evaluation of its cellular uptake and functional activity. Future research in this area will likely focus on elucidating the precise transport mechanisms of Ru265 and its analogues, which will, in turn, inform the design of novel MCU inhibitors with improved pharmacokinetic profiles and tissue-specific targeting capabilities. The development of such compounds holds significant promise for the treatment of a wide range of diseases associated with mitochondrial dysfunction.

References
  • A ferrocene-containing analogue of the MCU inhibitor Ru265 with increased cell permeability. Dalton Transactions. [Link]

  • The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Mechanism of cellular uptake of a ruthenium polypyridyl complex. Journal of the American Chemical Society. [Link]

  • The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury. Semantic Scholar. [Link]

  • Cellular Uptake of Protic Ruthenium Complexes is Influenced by pH Dependent Passive Diffusion and Energy Dependent Efflux. Inorganica Chimica Acta. [Link]

  • Cellular Uptake Mechanisms of an Antitumor Ruthenium Compound: The Endosomal/Lysosomal System as a Target for Anticancer Metal-Based Drugs. Microscopy and Microanalysis. [Link]

  • Mechanism of Cellular Uptake of a Ruthenium Polypyridyl Complex. Journal of the American Chemical Society. [Link]

  • Mechanism of cellular uptake of a ruthenium polypyridyl complex. CaltechAUTHORS. [Link]

  • A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury. ACS Central Science. [Link]

  • The Cell-Permeable Mitochondrial Calcium Uniporter Inhibitor Ru265 Preserves Cortical Neuron Respiration After Lethal Oxygen Glucose Deprivation and Reduces hypoxic/ischemic Brain Injury. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Luminescent Ruthenium(II) Polypyridine Complexes for a Wide Variety of Biomolecular and Cellular Applications. Inorganic Chemistry. [Link]

  • Ligand Rigidity and π-Surface Modulate Biomolecular Interactions and Cytotoxicity in Ru(II) Polypyridyl Complexes. Molecules. [Link]

  • Photophysics and Cell Uptake of Self-Assembled Ru(II)Polypyridyl Vesicles. Frontiers in Chemistry. [Link]

  • A Fluorogenic Inhibitor of the Mitochondrial Calcium Uniporter. Angewandte Chemie International Edition. [Link]

  • Antibacterial Activity of Ruthenium(II) Polypyridyl Complex Manipulated by Membrane Permeability and Cell Morphology. ResearchGate. [Link]

  • Study of the membrane permeability of a paramagnetic metal complex on single cells by NMR microscopy. Magnetic Resonance in Medicine. [Link]

  • Ru265. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs. Inorganic Chemistry. [Link]

  • The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects. ResearchGate. [Link]

  • Experimental and Theoretical Analysis of Metal Complex Diffusion through Cell Monolayer. International Journal of Molecular Sciences. [Link]

  • Chemical Structures of Ru360, Ru265, and Ru265. ResearchGate. [Link]

  • Chemical structures of Ru360 and the compounds Ru360′, Ru265, and.... ResearchGate. [Link]

  • Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates. Dalton Transactions. [Link]

  • Measurement of Complex Permeability Using Short Coaxial Line Reflection Method. Acta Physica Polonica A. [Link]

  • Exploring the Cellular Accumulation of Metal Complexes. CHIMIA International Journal for Chemistry. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Clinical Medicine. [Link]

Sources

Methodological & Application

Application Note: Harnessing Ru265 in Ischemia-Reperfusion (I/R) Injury Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ischemia-reperfusion (I/R) injury is a primary driver of tissue damage in myocardial infarction and ischemic stroke. During the reperfusion phase, the sudden reintroduction of oxygen drives a massive influx of cytosolic calcium into the mitochondria via the Mitochondrial Calcium Uniporter (MCU) . This calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP), cytochrome c release, and irreversible cell death.

Historically, the oxo-bridged ruthenium compound Ru360 was used to study this pathway, but its utility is severely limited by poor cell permeability and redox instability. Ru265 —a nitrido-bridged dinuclear ruthenium(IV) complex—overcomes these limitations. It is highly cell-permeable (transported via the organic cation transporter OCT3), redox-stable, and exhibits a >10-fold higher potency for MCU inhibition than Ru360 .

This application note provides researchers with self-validating protocols and mechanistic insights for deploying Ru265 in in vitro and in vivo I/R models, ensuring rigorous, reproducible data while navigating its narrow therapeutic window.

Pharmacological Profile: Ru265 vs. Ru360

To design effective experiments, researchers must understand the physicochemical causality behind Ru265's superiority and its handling requirements.

PropertyRu265Ru360Causality / Experimental Impact
Structure Nitrido-bridged dinuclear Ru(IV)Oxo-bridged dinuclear RuThe nitrido bridge confers high redox stability in physiological environments, preventing premature degradation.
MCU IC₅₀ ~2.6 nM~30 nMRu265 is >10-fold more potent, allowing for lower working concentrations and reduced off-target toxicity .
Cell Permeability High (via OCT3 transporter)PoorRu265 reaches effective intracellular concentrations in intact cells without the need for permeabilization agents.
Active Species Ru265' (Diaqua-capped)Ru360'Axial chlorides in Ru265 rapidly exchange with water to form the active inhibitor (Ru265'). Must be prepared fresh.
In Vivo Utility 3 mg/kg (Narrow therapeutic window)N/A (Poor tissue penetration)Enables systemic administration for stroke/cardiac models. Doses >10 mg/kg cause seizures due to off-target channel block .

Mechanism of Action

Ru265 acts as a prodrug. Upon dissolution in aqueous media, its axial chloride ligands rapidly dissociate to form the active diaqua species, Ru265' . This active species binds directly to the highly conserved DIME (Asp-Ile-Met-Glu) motif within the MCU pore, physically occluding calcium entry .

Mechanism_Ru265 IR Ischemia/Reperfusion (I/R) Injury CytCa Cytosolic Ca2+ Overload IR->CytCa MCU Mitochondrial Calcium Uniporter (MCU) CytCa->MCU Ca2+ Influx Ru265 Ru265 (Prodrug) Ru265_aqua Ru265' (Active Diaqua) Ru265->Ru265_aqua Rapid Aquation Ru265_aqua->MCU Binds DIME Region Survival Bioenergetic Preservation & Cell Survival Ru265_aqua->Survival Prevents Overload MitoCa Mitochondrial Ca2+ Overload MCU->MitoCa mPTP mPTP Opening & Cytochrome C Release MitoCa->mPTP Apoptosis Cell Death / Apoptosis mPTP->Apoptosis

Fig 1: Ru265 aquation and MCU inhibition preventing I/R-induced mitochondrial apoptosis.

Experimental Protocols: A Self-Validating Approach

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a functional checkpoint to verify the biological or chemical state before proceeding.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This model simulates ischemic stroke in vitro. Ru265 is highly effective at preserving cortical neuron respiration after lethal OGD .

Workflow_OGD Prep 1. Fresh Ru265 Preparation PreTreat 2. Pre-incubation (2-10 µM, 30 min) Prep->PreTreat OGD 3. OGD Chamber (Hypoxia, 1-2 h) PreTreat->OGD Reox 4. Reoxygenation (Normal Media, 24 h) OGD->Reox Assay 5. Endpoint Assays (Self-Validation) Reox->Assay

Fig 2: Self-validating workflow for Oxygen-Glucose Deprivation (OGD) with Ru265.

Step 1: Reagent Preparation

  • Action: Dissolve Ru265 in sterile ddH₂O immediately before use to create a 1 mM stock.

  • Causality: The axial chlorides must dissociate in water to form the active Ru265'. Storing aqueous stocks long-term leads to degradation and loss of potency.

  • Self-Validation Checkpoint: Run a rapid Rhod-2 AM fluorescence assay in permeabilized HeLa cells. A >80% reduction in histamine-induced mitochondrial Ca²⁺ uptake confirms the presence of active Ru265' before applying it to precious primary cultures.

Step 2: Pre-treatment

  • Action: Treat primary cortical neurons with 2–10 µM Ru265 for 30 minutes prior to OGD.

  • Causality: Pre-incubation ensures that Ru265' has fully saturated the MCU DIME regions before the ischemic insult begins.

Step 3: OGD Induction

  • Action: Replace maintenance media with deoxygenated, glucose-free balanced salt solution. Place plates in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Causality: Simulates the ischemic phase, driving ATP depletion and initial cytosolic calcium spikes.

  • Self-Validation Checkpoint: Place a resazurin-based oxygen indicator strip inside the chamber. The strip must turn colorless within 15 minutes, validating that the environment has reached strict hypoxia.

Step 4: Reoxygenation & Endpoint Assays

  • Action: Return cells to standard culture media and normoxia for 24 hours. Measure cell viability and calpain cleavage.

  • Self-Validation Checkpoint: Include an MCU-knockout (MCU⁻/⁻) cell line as a negative control. If Ru265 provides additional protection in MCU⁻/⁻ cells, it indicates confounding off-target effects, invalidating the assumption of MCU-specific protection.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

Ru265 reduces sensorimotor deficits and infarct volume in hypoxic/ischemic brain injury, but strict dose adherence is critical .

Step 1: Formulation & Dosing

  • Action: Prepare Ru265 at 3 mg/kg in sterile saline immediately before intraperitoneal (i.p.) injection. Do NOT exceed 3 mg/kg.

  • Causality: Doses ≥10 mg/kg inhibit off-target presynaptic P/Q-type Ca²⁺ channels and KCNQ K⁺ channels, leading to severe sensorimotor seizures and confounding neuroprotection data .

  • Self-Validation Checkpoint: Monitor a pilot cohort of non-ischemic mice for 90 minutes post-injection using the Racine scale. A score of 0 validates that the formulated dose is within the safe neuroprotective window.

Step 2: Ischemia Induction

  • Action: Induce tMCAO for 60 minutes using the intraluminal suture method.

  • Self-Validation Checkpoint: Utilize continuous Laser Doppler Flowmetry (LDF). Proceed with the experiment only if LDF confirms a >70% reduction in regional cerebral blood flow (rCBF) during occlusion, and a >80% recovery within 10 minutes of reperfusion.

Step 3: Endpoint Quantification

  • Action: Assess infarct volume via 2,3,5-triphenyltetrazolium chloride (TTC) staining at 24 hours post-reperfusion.

  • Self-Validation Checkpoint: Include a cohort treated with an inactive Ru265 carboxylate-capped analogue (without pre-aquation) as a negative molecular control. This validates that the observed neuroprotection is strictly dependent on the active diaqua Ru265' species .

Critical Handling, Stability, and Troubleshooting

  • Storage: Store lyophilized Ru265 powder at -20°C in a desiccator. Protect from light.

  • Solvent Selection: Always dissolve in ddH₂O or physiological saline. Avoid dissolving in DMSO, as it can coordinate to the ruthenium core and competitively inhibit the formation of the active diaqua species.

  • Aquation Kinetics: At physiological pH (7.4) and 37°C, the aquation of Ru265 to Ru265' occurs with a half-life of several minutes. Ensure solutions are used within 1-2 hours of preparation to prevent higher-order oligomerization or irreversible oxidation.

References

  • Woods, J. J., Nemani, N., Shanmughapriya, S., Kumar, A., Zhang, M., Nathan, S. R., ... & Madesh, M. (2019). "A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury." ACS Central Science.[Link]

  • Novorolsky, R. J., Nichols, M., Kim, J. S., Pavlov, E. V., Woods, J. J., Wilson, J. J., & Robertson, G. S. (2020). "The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury." Journal of Cerebral Blood Flow & Metabolism.[Link]

  • Xu, et al. (2024). "The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects." British Journal of Pharmacology.[Link]

  • Woods, J. J., et al. (2022). "Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs." Inorganic Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ru265 Insolubility & Formulation Issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Ru265 , a highly potent, cell-permeable, and selective dinuclear ruthenium(IV) inhibitor of the Mitochondrial Calcium Uniporter (MCU).

While Ru265 represents a significant upgrade over the traditional Ru360 inhibitor in terms of cellular uptake and redox stability, researchers frequently encounter insolubility issues during stock preparation, in vitro assays, and in vivo formulation. This guide is engineered to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions (FAQs) on Ru265 Solubility

Q1: Why does Ru265 precipitate when I try to dissolve it in 100% DMSO? A1: This is the most common error when transitioning from small-molecule organic inhibitors to inorganic coordination complexes. Ru265 is a highly charged polycationic salt with the formula[ClRu(NH3)4(μ-N)Ru(NH3)4Cl]Cl3 (Molecular Weight: 529.66 g/mol ). Inorganic salts possess high lattice energies that require solvents with a high dielectric constant and strong hydrogen-bonding capacity to solvate the constituent ions. Organic solvents like Dimethyl Sulfoxide (DMSO) lack the necessary solvation power for this specific polycationic structure, leading to immediate precipitation and 1[1]. Always use aqueous buffers or sterile water for primary stock solutions.

Q2: I used water, but my Ru265 still won't dissolve completely. What went wrong? A2: You likely exceeded the thermodynamic solubility limit by attempting to make a standard 10 mM stock solution. The maximum aqueous solubility of Ru265 is strictly 2 mg/mL . Given its molecular weight of 529.66 g/mol , 2 mg/mL equates to approximately 3.77 mM . Attempting to prepare a 5 mM or 10 mM stock will result in an insoluble suspension. We recommend targeting a maximum stock concentration of 2 mM to 3 mM to ensure complete dissolution.

Q3: My Ru265 solution was perfectly clear, but it formed a rapid precipitate when added to my recombinant MCU-NTD protein assay. Is the compound degrading? A3: The compound is not degrading; it is interacting exactly as intended, but causing a structural artifact. Ru265 interacts directly with the N-terminal domain of the MCU (MCU-NTD). Solution NMR studies have demonstrated that adding a molar excess of Ru265 to uniformly folded, soluble recombinant MCU-NTD causes the rapid formation of an insoluble protein-drug aggregate[2]. This precipitation is driven by a conformational shift or cross-linking event upon binding. To troubleshoot this in cell-free assays, you must titrate the Ru265 concentration carefully and monitor complex formation via dynamic light scattering (DLS) before proceeding to structural studies.

Q4: Does the solubility or activity of my aqueous Ru265 stock change over time? A4: Yes, due to a process called aquation. In aqueous environments, the labile axial chloride ligands of Ru265 are displaced by water molecules to form the diaqua species, Ru265'[3]. While Ru265' is the active MCU-inhibitory pharmacophore, prolonged storage in aqueous buffers can lead to variable speciation and inconsistent assay results. Stocks should be prepared fresh or frozen in aliquots to prevent uncontrolled aquation kinetics.

Part 2: Quantitative Data & Solubility Profile

To facilitate rapid experimental planning, the physicochemical solubility parameters of Ru265 are summarized below:

Solvent / MatrixMax SolubilityStability / Speciation NotesRecommendation
ddH₂O 2.0 mg/mL (~3.77 mM)Undergoes slow aquation at 37°C (Cl⁻ displacement).Optimal for Stocks. Prepare fresh at ≤3.0 mM.
100% DMSO < 0.1 mg/mLHighly insoluble; fails to overcome lattice energy.Do Not Use.
0.9% Saline (NaCl) ~1.5 mg/mLHigh extracellular Cl⁻ suppresses rapid aquation.Optimal for In Vivo.
Human Whole Blood Soluble at 0.1 mMRemains intact as a dinuclear complex for short incubations.Compatible for ex vivo/in vivo translation.

Part 3: Visualizing Ru265 Workflows and Mechanisms

Solubilization Troubleshooting Workflow

The following logic tree dictates the physical chemistry of Ru265 preparation.

Solubilization A Ru265 Powder (MW: 529.66) B Add 100% DMSO A->B C Add ddH2O (Target >4 mM) A->C D Add ddH2O (Target ≤3.0 mM) A->D E Insoluble Suspension (Low Dielectric) B->E Fails F Precipitation (Exceeds 2 mg/mL) C->F Fails G Clear Solution (Self-Validated) D->G Succeeds

Caption: Workflow for Ru265 solubilization, highlighting concentration limits and solvent compatibility.

MCU-NTD Interaction and Precipitation Pathway

When troubleshooting cell-free protein assays, understand that Ru265 can actively precipitate its target.

ProteinInteraction N1 Soluble MCU-NTD (Recombinant Protein) N3 Ru265 / MCU-NTD Binding (Matrix-side interaction) N1->N3 N2 Addition of Ru265 (>3-fold molar excess) N2->N3 N4 Rapid Protein Aggregation (Insoluble Precipitate) N3->N4 Conformational shift

Caption: Mechanism of Ru265-induced precipitation when interacting with recombinant MCU-NTD.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 2.0 mM Aqueous In Vitro Stock Solution

Causality: Limiting the concentration to 2.0 mM ensures you stay well below the 3.77 mM thermodynamic solubility ceiling, preventing micro-nucleation and inconsistent dosing.

  • Weighing: Accurately weigh 1.06 mg of Ru265 powder into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of sterile, double-distilled water (ddH₂O). Do not use DMSO.

  • Agitation: Vortex the solution vigorously for 30 seconds at room temperature.

  • Self-Validation Checkpoint: Hold the tube against a pure white background under bright light. The solution must appear clear and light-to-dark beige.

    • Validation Pass: No visible particulates. The solution is exactly 2.0 mM.

    • Validation Fail: If particulates remain, the powder may have absorbed atmospheric moisture (altering the mass), or the localized concentration is too high. Sonicate in a water bath for 10 seconds. Do not heat the solution above 37°C, as thermal energy will artificially accelerate the aquation of the axial chlorides.

  • Storage: Use immediately for cellular assays, or aliquot and flash-freeze at -80°C to halt aquation.

Protocol B: In Vivo Formulation for Systemic Injection (Mice)

Causality: Systemic administration requires an isotonic carrier. Ru265 is highly effective in vivo at doses between 1 and 10 mg/kg[4]. Using 0.9% Saline provides the necessary chloride ions to suppress premature aquation in the syringe prior to injection.

  • Calculation: For a 10 mg/kg dose in a 25 g mouse, you require 250 µg of Ru265 per injection. Assuming a 200 µL injection volume, the required formulation concentration is 1.25 mg/mL.

  • Formulation: Weigh 1.25 mg of Ru265 and add 1.0 mL of sterile 0.9% NaCl (Saline).

  • Agitation: Vortex for 60 seconds.

  • Self-Validation Checkpoint: Draw the solution into a 1 mL syringe and inspect the barrel. The solution must be entirely free of micro-precipitates. Injecting precipitated Ru265 will cause localized tissue necrosis, erratic pharmacokinetics, and failure to cross the blood-brain barrier.

  • Administration: Administer via intraperitoneal (i.p.) injection immediately after formulation to ensure the dinuclear complex remains fully intact upon entering systemic circulation.

References

  • Woods, J. J., et al. "Redox Stability Controls the Cellular Uptake and Activity of Ruthenium-Based Inhibitors of the Mitochondrial Calcium Uniporter (MCU)." OSTI.gov. Available at: [Link]

  • Woods, J. J., et al. "A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury." ACS Central Science, 2019. Available at: [Link]

  • Novorolsky, R. J., et al. "The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury." Journal of Cerebral Blood Flow & Metabolism (PMC), 2020. Available at:[Link]

  • Woods, J. J., et al. "Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs." Inorganic Chemistry, 2022. Available at: [Link]

Sources

Ru265 Technical Support Center: Optimizing MCU Inhibition Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ru265 Technical Support Center. Ru265 ([ClRu(NH3)4(μ-N)Ru(NH3)4Cl]Cl3) has emerged as a highly potent, cell-permeable, and redox-stable inhibitor of the mitochondrial calcium uniporter (MCU)[1]. Unlike its predecessor Ru360, Ru265 is highly effective in intact cells, making it a critical tool for studying mitochondrial calcium (mCa²⁺) dynamics and cellular bioenergetics[2].

However, achieving consistent results requires precise handling, an understanding of its aquation kinetics, and awareness of dose-dependent off-target effects[3][4]. This guide synthesizes field-proven insights to help you troubleshoot and refine your Ru265 workflows.

Mechanistic Overview: Ru265 Signaling and Inhibition

To optimize your experiments, it is crucial to understand how Ru265 interacts with cellular machinery. Ru265 is transported into cells via organic cation transporters (OCTs) and binds to the MCU, preventing cytosolic calcium from entering the mitochondrial matrix[2][3]. At high concentrations, it can exhibit off-target effects on neuronal P/Q-type calcium channels and KCNQ potassium channels[3].

G CytCa Cytosolic Ca²⁺ MCU MCU Complex (Inner Membrane) CytCa->MCU Uptake gradient OCT Organic Cation Transporter (OCT) Ru265 Ru265 (Active Diaqua Form) OCT->Ru265 Cellular entry Ru265->MCU Nanomolar Inhibition OffTarget P/Q & KCNQ Channels (Off-Target) Ru265->OffTarget High-dose (>10 µM) Blockade MitCa Mitochondrial Matrix Ca²⁺ MCU->MitCa Ca²⁺ influx

Figure 1: Mechanism of Ru265 cellular entry, MCU inhibition, and potential high-dose off-target interactions.

Standardized Experimental Protocol: Intact Cell MCU Inhibition

The following self-validating protocol ensures that Ru265 maintains its structural integrity and inhibitory potency during live-cell assays.

Phase 1: Reconstitution and Aquation

Ru265 acts as a prodrug; its axial chloride ligands must exchange with water (aquation) to form the active diaqua species (Ru265')[4].

  • Solubilization: Dissolve lyophilized Ru265 powder in sterile, deionized water or standard saline to a stock concentration of 1–5 mM[1]. Causality: Ru265 is highly water-soluble (~1 mg/mL). Avoid DMSO if possible, as it is unnecessary and can introduce solvent toxicity.

  • Aquation Incubation: Allow the stock solution to sit at room temperature for 15–30 minutes before use. Causality: This provides sufficient time for the rapid dissociation of axial chlorides, yielding the active MCU-inhibitory complex[4].

Phase 2: Cellular Application
  • Media Preparation: Dilute the aquated Ru265 stock into your experimental culture media to a final working concentration of 2–10 µM[5].

  • Incubation: Incubate intact cells (e.g., HeLa, HEK293, or cortical neurons) with the Ru265-treated media for 1 to 3 hours at 37 °C[2]. Causality: Cellular uptake is mediated by OCTs and is energy-independent, but a 1–3 hour window ensures steady-state intracellular accumulation without triggering metabolic collapse[2][6].

  • Validation (Self-Validating Step): Co-load cells with a cytosolic Ca²⁺ indicator (e.g., Fluo-4) and a mitochondrial Ca²⁺ indicator (e.g., Rhod-2 AM). Apply a histamine or ATP bolus to trigger IP3-mediated ER calcium release. Expected Result: Cytosolic Ca²⁺ should spike normally, while mitochondrial Ca²⁺ uptake is completely blunted[1].

Workflow Step1 1. Reconstitute in H₂O (1-5 mM Stock) Step2 2. Aquation (15-30 min) Chloride Dissociation Step1->Step2 Step3 3. Cell Incubation (2-10 µM, 1-3 hrs) Step2->Step3 Step4 4. Dual Ca²⁺ Imaging (Validation) Step3->Step4

Figure 2: Step-by-step workflow for the preparation and application of Ru265 in intact cell models.

Troubleshooting & FAQ

Q: My Ru265 treatment is not inhibiting mitochondrial calcium uptake in intact cells. What went wrong? A: The most common cause is insufficient aquation time or interference from serum proteins. While Ru265 is highly redox-stable and resists reduction by fetal bovine serum (FBS) better than Ru360[2], it still requires the dissociation of its axial chloride ligands to become active[4]. Ensure you are allowing the stock solution to aquate for at least 15 minutes before application. Additionally, verify that your cell line expresses functional Organic Cation Transporters (OCT1-3), which are required for Ru265 internalization[2].

Q: I am observing increased spontaneous action potentials and seizure-like activity in my neuronal cultures after Ru265 application. Is this a sign of mitochondrial toxicity? A: No, this is a known off-target effect of Ru265 at higher doses, not a result of MCU inhibition. Ru265 can block presynaptic P/Q-type calcium channels and KCNQ potassium channels, leading to increased membrane excitability and spontaneous spiking[3]. To mitigate this, titrate your Ru265 dose down (e.g., to 2–5 µM) and utilize counter-screening assays for P/Q and KCNQ currents if you are working with excitable cells[3][7].

Q: Can I use Ru265 for long-term (48+ hour) incubations to study chronic MCU inhibition? A: Prolonged exposure is not recommended. While Ru265 shows minimal toxicity at 24 hours compared to Ruthenium Red, exposure for 48 hours at high doses (e.g., 50 µM) can lead to reduced ATP synthesis, diminished maximal respiratory capacity, and glycolysis inhibition[6]. For chronic studies, consider genetic knockdown of the MCU or use carboxylate-capped prodrug analogues of Ru265 that offer slower, time-dependent release[4].

Q: Why should I switch to Ru265 if I already have Ru360 in my lab? A: Ru360 is highly effective in permeabilized cells or isolated mitochondria but fails in intact biological systems because it lacks membrane permeability and is rapidly reduced/deactivated by intracellular reductants and serum components[2]. Ru265 is a nitrido-bridged analogue that is highly cell-permeable, redox-stable, and over 10 times more potent at inhibiting mCa²⁺ uptake in intact cells[1][8].

Quantitative Benchmarking: MCU Inhibitors

To assist in experimental design, the following table summarizes the comparative properties of common ruthenium-based MCU inhibitors based on recent literature[1][2][3].

PropertyRu265Ru360Ruthenium Red
Target Affinity (MCU) Nanomolar[1]NanomolarMicromolar
Cell Permeability High (OCT-mediated)[2]Poor[2]Poor
Redox Stability (in Serum) High (Stable)[2]Low (Rapidly degraded)[2]Low
Primary Off-Targets P/Q & KCNQ channels (at high doses)[3]Minimal (in permeabilized cells)Multiple (RyR, TRP channels)
Cytotoxicity (24h) Minimal (<10 µM)[1]ModerateHigh (50% viability loss)[6]

References

  • Woods, J. J., et al. "A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury." ACS Central Science, 2019. URL:[Link]

  • Xu, P., et al. "The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects." British Journal of Pharmacology, 2024. URL:[Link]

  • Woods, J. J., et al. "Redox Stability Controls the Cellular Uptake and Activity of Ruthenium-Based Inhibitors of the Mitochondrial Calcium Uniporter (MCU)." OSTI.gov, 2020. URL:[Link]

  • Novorolsky, R. J., et al. "The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury." Journal of Cerebral Blood Flow & Metabolism, 2020. URL:[Link]

  • Woods, J. J., et al. "Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs." Inorganic Chemistry, 2022. URL:[Link]

Sources

Ru265 Technical Support & Troubleshooting Center: Resolving Batch-to-Batch Efficacy Variability

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with apparent batch-to-batch variability when using Ru265, a potent, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU). While Ru265 was engineered to overcome the severe redox instability of its predecessor, Ru360[1], its efficacy in intact biological systems is highly dependent on precise chemical handling and specific cellular transport mechanisms.

When an experiment fails, researchers often blame the "batch." However, in 90% of cases, the variability stems from unrecognized shifts in chemical speciation (aquation) , cellular transporter expression (OCT3) , or dose-dependent off-target effects . This guide deconstructs the causality behind these variables and provides self-validating protocols to ensure absolute reproducibility in your mitochondrial calcium assays.

Part 1: The Chemistry of Ru265 Speciation (The Aquation Factor)

The Mechanistic Cause of Variability

Ru265 is synthesized and shipped as a chloride-capped complex: [Cl(NH3)4Ru(μ-N)Ru(NH3)4Cl]Cl3. However, this form is actually a prodrug. In aqueous physiological solutions, the labile axial chloride ligands rapidly dissociate and are replaced by water molecules to form the diaqua-capped species, Ru265' ([(H2O)(NH3)4Ru(μ-N)Ru(NH3)4(OH2)]5+)[2].

Ru265' is the active pharmacophore that physically interacts with the DIME peptide sequence of the MCU pore[2]. If you prepare stock solutions inconsistently (e.g., using different ratios of DMSO to aqueous buffer, or varying the incubation time before applying to cells), you are exposing your cells to varying ratios of the inactive Ru265 prodrug versus the active Ru265' species. This manifests as "batch-to-batch" variability.

Quantitative Comparison of MCU Inhibitors
PropertyRu360Ru265 (Stock / Prodrug)Ru265' (Aquated / Active)
Core Structure Oxo-bridged (Ru-O-Ru)Nitrido-bridged (Ru-N-Ru)Nitrido-bridged (Ru-N-Ru)
Oxidation State Mixed (Ru3+/Ru4+)Ru4+/Ru4+Ru4+/Ru4+
Axial Ligands H2O / H2OCl⁻ / Cl⁻H2O / H2O
Redox Stability Low (Degrades rapidly)HighHigh
Cell Permeability Impermeable (Intact cells)High (via OCT3)High (via OCT3)
MCU Inhibition Active (Permeabilized only)Inactive (Requires aquation)Active Pharmacophore
Self-Validating Protocol: Standardized Ru265 Preparation

To eliminate speciation variability, you must force the complete aquation of Ru265 before applying it to your biological model.

Step-by-Step Methodology:

  • Dissolution: Dissolve lyophilized Ru265 powder in a physiological buffer (e.g., 50 mM MOPS, pH 7.4) to create a 1 mM stock. Causality note: Avoid using 100% DMSO for stock storage, as aprotic solvents prevent the necessary aquation step and can lead to unpredictable precipitation when later introduced to aqueous media.

  • Equilibration: Incubate the solution at 37°C for 30–45 minutes. This provides sufficient time for the pseudo-first-order aquation reaction to reach completion[2].

  • Self-Validation (UV-Vis Spectroscopy): Do not assume aquation is complete. Validate it by monitoring the UV-Vis absorbance shift at 270 nm.

    • Validation Logic: The spectrum of your working solution must stabilize. To create a positive control for your validation, treat a small aliquot of your Ru265 stock with excess AgPF₆ (which precipitates all chloride as insoluble AgCl, forcing 100% conversion to Ru265')[3]. Your incubated stock's absorbance profile should perfectly match this AgPF₆-treated reference.

G Ru265 Ru265 (Cl-capped) Inactive Prodrug Aquation Aqueous Aquation (Loss of Cl-) Ru265->Aquation H2O, pH 7.4 Ru265_Prime Ru265' (Diaqua-capped) Active Pharmacophore Aquation->Ru265_Prime t1/2 ~ minutes OCT3 OCT3 Transporter (Plasma Membrane) Ru265_Prime->OCT3 Cationic Transport Cytosol Intracellular Cytosol OCT3->Cytosol MCU Mitochondrial Calcium Uniporter (Inner Membrane) Cytosol->MCU Diffusion to Mitochondria Inhibition Inhibition of mCa2+ Uptake MCU->Inhibition Pore Blockade

Caption: Ru265 aquation to the active diaqua species and OCT3-dependent MCU inhibition pathway.

Part 2: Biological Variables (The OCT3 Bottleneck)

The Mechanistic Cause of Variability

Unlike lipophilic small molecules, the highly cationic Ru265 complex (+3 to +5 charge) cannot passively diffuse across the plasma membrane. Its cellular uptake is strictly dependent on the Organic Cation Transporter 3 (OCT3) [3].

If you observe a sudden drop in Ru265 efficacy, the culprit is often the cell line, not the drug. High-passage cell lines (e.g., HeLa or HEK293T > passage 25) frequently undergo transcriptional drift, leading to the downregulation of solute carrier proteins like OCT3. Without OCT3, Ru265 remains trapped in the extracellular space, mimicking a "dead batch" of the inhibitor.

Self-Validating Protocol: OCT3 Dependency Verification Assay

Before discarding a batch of Ru265, validate the transport capacity of your cell line.

Step-by-Step Methodology:

  • Cell Preparation: Plate your cells in two parallel groups (Control and OCT3-Blocked) in a 96-well format suitable for calcium imaging.

  • Inhibitor Pre-treatment: Pre-treat the "OCT3-Blocked" group with 1 mM procainamide (a well-established OCT3 competitive inhibitor) for 30 minutes[3]. Leave the Control group in standard media.

  • Ru265 Dosing: Apply your standardized, fully aquated Ru265' (10 µM) to both groups for 3 hours.

  • Calcium Uptake Readout: Permeabilize the cells with digitonin, apply a fluorescent Ca²⁺ dye (e.g., Calcium Green-5N), and administer a 20 µM CaCl₂ bolus to measure mitochondrial uptake.

    • Validation Logic: If Ru265 successfully inhibits MCU in the Control group but fails entirely in the Procainamide group, your drug batch is perfectly active and your cells have functional OCT3. If Ru265 fails in both groups, your cell line has likely lost baseline OCT3 expression. Thaw a fresh, low-passage vial of cells.

Part 3: Off-Target Toxicity and the "Dose-Escalation Trap"

When researchers experience the OCT3-mediated efficacy drops described above, they often make a critical error: they escalate the dose of Ru265 (e.g., >20 µM) to force inhibition.

The Mechanistic Cause of Variability

While Ru265 is highly selective for the MCU at nanomolar to low-micromolar concentrations, systemic or high-dose administration triggers severe off-target effects. Specifically, Ru265 has been shown to block presynaptic P/Q-type calcium channels and KCNQ potassium channels [4].

Blocking KCNQ currents increases membrane excitability, while P/Q blockade disrupts normal synaptic transmission. In neuronal cultures or in vivo models, this manifests as spontaneous action potential firing and seizure-like behaviors[4]. This electrical noise completely confounds intracellular calcium imaging, making the drug appear "toxic" or "variable."

The Rule: Never exceed 10 µM of Ru265 in intact cellular assays. If 10 µM fails to inhibit the MCU, troubleshoot the aquation state or OCT3 expression; do not escalate the dose.

Part 4: Troubleshooting FAQs

Q: My Ru265 solution turned slightly darker over several days in the fridge. Is it still good? A: No. While Ru265 is highly stable against biological reductants compared to Ru360[5], prolonged storage in aqueous solutions can lead to further, unwanted ligand substitutions or oligomerization. Always prepare fresh working solutions from lyophilized powder or properly aliquoted, frozen stocks.

Q: I am using a new batch of Ru265 in my neuronal cultures, and the cells are showing massive, synchronized calcium spikes. Is the batch contaminated? A: It is highly unlikely to be a contamination issue. You are observing the pro-convulsant off-target effects of Ru265[4]. Ru265 inhibits KCNQ channels, leading to spontaneous, synchronized high-amplitude calcium events (seizure-like activity). Ensure you are using the minimum effective dose (typically 2–5 µM for neurons) and verify that your stock is fully aquated to maximize on-target MCU affinity.

Q: Can I use DMSO to enhance the cell permeability of Ru265? A: While 10% DMSO is sometimes used in ex vivo whole blood models to alter lipid membrane permeability[5], it is not recommended for standard in vitro cell culture. Ru265 relies on OCT3 for transport, not passive lipid diffusion[3]. High DMSO concentrations can interfere with the necessary aquation of the axial chlorides and may cause cellular toxicity. Stick to aqueous physiological buffers (like MOPS or saline) and rely on OCT3 for uptake.

G Start Issue: Ru265 Efficacy Drop Between Batches Check_UV Run UV-Vis at 270 nm Start->Check_UV Is_Aquated Peak Shift Confirms Ru265' Formation? Check_UV->Is_Aquated Fix_Stock Incubate at 37°C or Prepare Fresh Stock Is_Aquated->Fix_Stock No Check_Cells Check Cell Line Passage Number Is_Aquated->Check_Cells Yes OCT3_Assay Run OCT3 Control Assay (e.g., +Procainamide) Check_Cells->OCT3_Assay Is_OCT3 OCT3 Expression Sufficient? OCT3_Assay->Is_OCT3 New_Cells Thaw Fresh Cells (Low Passage) Is_OCT3->New_Cells No Check_Dose Check for Dose Escalation (>10 µM Off-Target Effects) Is_OCT3->Check_Dose Yes

Caption: Troubleshooting workflow for diagnosing Ru265 efficacy variability in cellular assays.

References
  • The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects. NIH / PMC.
  • Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs. Inorganic Chemistry / ACS.
  • A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU)
  • EXAFS Analysis of Ru265 and Ru360 in Human Blood. Inorganic Chemistry / ACS.
  • Redox Stability Controls the Cellular Uptake and Activity of Ruthenium-Based Inhibitors of the Mitochondrial Calcium Uniporter (MCU). OSTI.
  • A ferrocene-containing analogue of the MCU inhibitor Ru265 with increased cell permeability. RSC.

Sources

PART 1: The Chemistry & Kinetics of Ru265 (FAQ)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mitochondrial Calcium Uniporter (MCU) Modulators. As a Senior Application Scientist, I frequently consult with researchers who struggle with the temporal dynamics of Ru265. Unlike traditional small-molecule inhibitors, Ru265 is a kinetically active prodrug. Its efficacy is entirely dependent on precise incubation timing to balance target engagement against severe off-target excitotoxicity.

Below is our comprehensive troubleshooting guide, structured to help you master the kinetic window of Ru265 in your cellular and animal models.

Q: Why does Ru265 require a strict pre-incubation period compared to older inhibitors like Ru360? A: Ru265 is designed as a cell-permeable prodrug. It enters the cell as a neutral or lower-charge complex. Once intracellular, it must undergo aquation—a process where its axial chloride ligands are displaced by water molecules to form the active diaqua-capped species, Ru265' [[1]](). In physiological conditions (37°C, pH 7.4), this aquation has a half-life of approximately 2.3 minutes 1. A 30-minute pre-incubation ensures that steady-state levels of the active Ru265' are present in the mitochondrial matrix to bind the DIME region of the MCU before stress-induced calcium influx occurs 2.

Q: How does incubation time dictate the balance between neuroprotection and excitotoxicity? A: Time is the critical variable governing Ru265's selectivity. Short incubations (30 minutes at 2–10 µM) selectively inhibit the MCU. However, prolonged exposure (e.g., >40–90 minutes) or high concentrations (50 µM) cause the drug to accumulate and bind off-target. Specifically, extended incubation blocks presynaptic P/Q-type calcium channels and KCNQ potassium channels 3. This loss of selectivity triggers spontaneous action potential firing and severe seizure-like activity 4.

PART 2: Troubleshooting Guide - Resolving Common Experimental Failures

Issue: My cells show no protection against Oxygen-Glucose Deprivation (OGD) when treated with Ru265.

  • Root Cause: Administering Ru265 concurrently with or after the ischemic insult. Toxic mitochondrial Ca2+ overloading occurs within minutes of reperfusion. Adding Ru265 even 5 minutes post-OGD is totally ineffective at protecting cortical neurons 5.

  • Resolution: Implement a strict 30-minute pre-incubation phase before initiating OGD to allow for full cellular uptake and aquation.

Issue: Neuronal cultures are exhibiting spontaneous spiking and toxicity prior to the stress assay.

  • Root Cause: You are exceeding the optimal therapeutic window. Incubation times exceeding 60 minutes at concentrations >10 µM lead to near-complete inhibition of EPSC amplitudes and induce large, synchronized spontaneous synaptic events 4.

  • Resolution: Restrict pre-incubation to exactly 30 minutes. Cap your concentration at the established EC50 of 5.0 µM for primary neurons 6.

PART 3: Quantitative Reference Matrix

Summarized below are the critical kinetic and dosing thresholds for Ru265 to ensure reproducible bioenergetic preservation without off-target toxicity.

ParameterOptimal RangeToxicity ThresholdCausality / Mechanistic Outcome
In Vitro Concentration 2.0 – 10.0 µM> 10.0 µM5.0 µM is the EC50 for neuroprotection. Higher doses saturate off-target ion channels 5, [[6]]().
Pre-Incubation Time 30 minutes> 60 minutes30 mins provides the exact window for aquation. >60 mins leads to progressive KCNQ/P/Q channel block 3.
Post-Insult Efficacy N/AN/AAdding Ru265 5 mins post-OGD fails because mCa2+ overload is immediate upon reperfusion 5.
Aquation Half-Life ~2.3 minutesN/AThe required time for axial Cl- displacement in physiological pH/temp to form active Ru265' 1.

PART 4: Validated Methodology: Ru265 Pre-Incubation for OGD Models

To guarantee reproducible results, your protocol must be a self-validating system. Follow this optimized workflow to ensure target engagement while monitoring for drug-induced artifacts.

Step 1: Reagent Preparation (Time = -35 mins)

  • Action: Dissolve Ru265 in a saline/DMSO vehicle (final DMSO <1%) immediately before use.

  • Causality: Ru265 degrades and prematurely aquates if left in aqueous buffers at room temperature for extended periods. Fresh preparation preserves the Ru─N─Ru backbone 1.

Step 2: Baseline Viability Check (Self-Validation Loop A)

  • Action: Treat a parallel control plate with 10 µM Ru265 without subjecting it to OGD.

  • Causality: This isolates drug toxicity from ischemic damage. If this control plate shows reduced viability via MTT assay at 24h, your stock concentration is too high or incubation was too long, indicating off-target excitotoxicity.

Step 3: The 30-Minute Pre-Incubation (Time = -30 mins)

  • Action: Apply 10 µM Ru265 to the experimental cultures exactly 30 minutes before OGD induction.

  • Causality: This specific duration allows the prodrug to permeate the plasma membrane and undergo aquation (t1/2 ~ 2.3 min) into the active diaqua-capped Ru265' species, positioning it at the MCU pore prior to the calcium surge 1.

Step 4: OGD Induction (Time = 0 mins)

  • Action: Replace media with deoxygenated, glucose-free buffer and transfer to a hypoxic chamber for 90 minutes.

Step 5: Mechanistic Validation via Western Blot (Self-Validation Loop B)

  • Action: Harvest protein lysates at 3h, 6h, and 24h post-OGD. Probe for calpain-cleaved αII-spectrin.

  • Causality: Excessive MCU-mediated calcium uptake drives injurious calpain protease activity. A successful, on-target Ru265 treatment must show suppressed generation of calpain-cleaved αII-spectrin compared to vehicle-treated OGD controls 5. If cleavage is high, your pre-incubation failed to establish MCU blockade.

PART 5: Pathway Visualization

G Prodrug Ru265 (Prodrug) Cell-Permeable Aquation Intracellular Aquation (t1/2 ~ 2.3 min) Prodrug->Aquation Cellular Uptake Active Ru265' (Diaqua-capped) Active MCU Inhibitor Aquation->Active Cl- Displacement Optimal 30 Min Incubation Optimal MCU Blockade Active->Optimal Binds DIME Region Prolonged >60 Min Incubation Accumulation Active->Prolonged Time-Dependent Protection Neuroprotection (Prevents Ca2+ Overload) Optimal->Protection Ischemic Stress (OGD) Toxicity Off-Target Effects (P/Q & KCNQ Blockade) Prolonged->Toxicity Synaptic Disruption

Ru265 aquation pathway, optimal MCU inhibition window, and time-dependent toxicity.

PART 6: References

  • Novorolsky, R. J., et al. (2020). "The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury." Journal of Cerebral Blood Flow & Metabolism. 5

  • Woods, J. J., et al. (2019). "A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury." ACS Central Science. 2

  • Woods, J. J., et al. (2026). "EXAFS Analysis of Ru265 and Ru360 in Human Blood." Inorganic Chemistry. 1

  • Nichols, M., et al. (2024). "The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects." British Journal of Pharmacology. 3

  • MedChemExpress. "RU265 trichloride Product Data Sheet." MedChemExpress. 6

  • Nichols, M., et al. (2024). "The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects (PMC Full Text)." British Journal of Pharmacology. 4

Sources

Validation & Comparative

Validating the Inhibitory Effect of Ru265 on the Mitochondrial Calcium Uniporter (MCU): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Mitochondrial calcium (mCa²⁺) uptake is a fundamental process governing cellular bioenergetics, signal transduction, and apoptosis[1]. The Mitochondrial Calcium Uniporter (MCU) serves as the primary conduit for this influx, making it a critical therapeutic target for ischemia-reperfusion (I/R) injury and neurodegeneration[2]. Historically, the oxo-bridged ruthenium complex Ru360 has been the gold standard for MCU inhibition[1]. However, its lack of cell permeability and poor redox stability have severely limited its application in intact biological systems[3].

Enter Ru265 , a nitrido-bridged dinuclear Ru(IV) complex that overcomes these limitations. As a Senior Application Scientist, I have structured this guide to objectively compare Ru265 against Ru360, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for robust laboratory evaluation.

Structural Profiling and Mechanistic Causality

The divergent performance of Ru265 and Ru360 in intact cells is rooted in their distinct chemical architectures. Ru360 features a linear Ru-O-Ru motif and exists as a mixed-valent Ru³⁺/Ru⁴⁺ species. In biological environments, Ru360 undergoes irreversible reduction, which directly contributes to its degradation and lack of efficacy in vivo[3]. Conversely, Ru265 utilizes a Ru-N-Ru (nitrido) bridge, locking both ruthenium centers in the +4 oxidation state. This renders Ru265 highly redox-stable within biologically accessible potentials[3]. Recent EXAFS (Extended X-ray Absorption Fine-Structure) analyses confirm that the dinuclear backbone of Ru265 remains completely intact in human whole blood at physiological temperatures, whereas Ru360 degrades rapidly into mononuclear byproducts[4].

Mechanistically, Ru265 and Ru360 target different domains of the MCU. Site-directed mutagenesis reveals that the Cys97 residue in the N-terminal domain (which resides in the mitochondrial matrix) is essential for Ru265's inhibitory activity[1]. Mutating this residue (MCUC97A) ablates Ru265's effect but does not impact Ru360, proving that Ru265 acts on the matrix side of the channel[1]. To reach this intracellular matrix site, Ru265 utilizes the ubiquitously expressed Organic Cation Transporter 3 (OCT3) to cross the plasma membrane[3].

G cluster_mito Mitochondrion Ru265_Ext Extracellular Ru265 (Nitrido-bridged Ru(IV)) OCT3 OCT3 Transporter (Plasma Membrane) Ru265_Ext->OCT3 Cellular Uptake Ru265_Int Intracellular Ru265' OCT3->Ru265_Int Internalization Cys97 Cys97 Residue (N-Terminal Domain) Ru265_Int->Cys97 Matrix Translocation & Binding MCU MCU Channel (Inner Membrane) Ca_uptake Mitochondrial Ca2+ Uptake MCU->Ca_uptake Inhibits Cys97->MCU Conformational Block

Mechanism of Ru265 cellular uptake via OCT3 and targeted MCU inhibition at the Cys97 domain.

Quantitative Performance Comparison

To facilitate rapid assay design, the following table synthesizes the quantitative benchmarks of Ru265 versus the traditional Ru360 standard.

ParameterRu265Ru360
Chemical Bridge Nitrido (Ru-N-Ru)Oxo (Ru-O-Ru)
Oxidation State Ru(IV) / Ru(IV)Ru(III) / Ru(IV)
IC₅₀ (Permeabilized Cells) ~2.6 nM[1]~30.0 nM[1]
Cell Permeability High (OCT3-dependent)[3]Poor / Impermeable[3]
Redox Stability Highly Stable[4]Unstable (Irreversible reduction)[3]
Target Binding Site MCU Matrix N-Terminal (Cys97)[1]Intermembrane Ca²⁺ binding sites[1]

Experimental Validation Workflows

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following workflows isolate MCU activity from confounding variables like plasma membrane transport and non-specific ion leakage.

Protocol 1: Quantifying Intrinsic MCU Inhibition in Permeabilized Cells

Rationale: Permeabilizing the plasma membrane removes the confounding variable of OCT3-dependent cellular uptake, allowing researchers to directly compare the intrinsic MCU binding affinity of Ru265 and Ru360[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells. Wash and resuspend in an intracellular-like buffer (containing physiological K⁺ and low Ca²⁺). Permeabilize the plasma membrane using a carefully titrated concentration of digitonin.

  • Baseline Recording: Introduce the low-affinity fluorescent Ca²⁺ indicator Fura-2-FF to monitor extramitochondrial calcium clearance ([Ca²⁺]out)[1]. Establish a stable baseline fluorescence.

  • Calcium Challenge: Inject a 20 μM Ca²⁺ bolus to stimulate rapid MCU-mediated mitochondrial uptake.

  • Inhibitor Introduction: Add Ru265 (titrated from 1 nM to 1 μM) or Ru360 to halt MCU-mediated uptake[1].

  • Self-Validating Efflux Control: To verify that the inhibitor does not cause non-specific membrane leakage or affect natural efflux channels, subsequently add the sodium-calcium exchanger (NCLX) inhibitor CGP-37157. Ru265 should show no interaction with efflux pathways, proving its unidirectional selectivity[5].

  • Data Analysis: Calculate the clearance rate of extramitochondrial Ca²⁺ to determine the IC₅₀. Ru265 should yield an IC₅₀ of approximately 2.6 nM[1].

Workflow Step1 Cell Permeabilization (Digitonin) Step2 Baseline Ca2+ Recording (Fura-2-FF) Step1->Step2 Step3 Ca2+ Bolus Addition (20 μM) Step2->Step3 Step4 Inhibitor Treatment (Ru265 vs Ru360) Step3->Step4 Step5 Quantify Clearance Rate (Calculate IC50) Step4->Step5

Step-by-step experimental workflow for validating MCU inhibition in permeabilized cells.

Protocol 2: Validating Bioenergetic Rescue in Intact Cells

Rationale: To prove Ru265 functions in intact models, it must protect against mCa²⁺ overload without disrupting basal cytosolic Ca²⁺ dynamics[1].

Step-by-Step Methodology:

  • Model Induction: Subject cultured cortical neurons or neonatal rat ventricular myocytes to a lethal period of oxygen-glucose deprivation (OGD) to simulate ischemic injury[6].

  • Treatment: Co-incubate the cells with 2–10 μM Ru265[6].

  • Viability & Bioenergetics: Measure mitochondrial membrane potential (ΔΨm) using TMRE or JC-1 dyes. Ru265 successfully preserves ΔΨm, blocks the protease activity of Ca²⁺-dependent calpains, and prevents mitochondrial permeability transition pore (mPTP) opening[6]. Ru360 will fail in this intact assay due to impermeability[1].

Off-Target Considerations and Counter-Screening

Trustworthiness & Authoritative Grounding: While Ru265 is highly selective for the MCU over other mitochondrial transporters, drug development professionals must account for significant off-target effects at the plasma membrane when used at higher doses. In vivo studies demonstrate that systemic administration of Ru265 (≥10 mg/kg) induces dose-dependent seizure-like behaviors[6].

Electrophysiological recordings in acute brain slices reveal the causality behind this toxicity: Ru265 blocks presynaptic P/Q-type Ca²⁺ channels and KCNQ potassium channels[7]. The inhibition of KCNQ currents leads to increased membrane excitability and spontaneous action potential firing, independent of the MCU[7].

Actionable Insight: When evaluating Ru265 or developing next-generation analogs, researchers must implement counter-screening patch-clamp assays measuring P/Q and KCNQ channel currents to identify compounds with a safe therapeutic window[7].

References

  • A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury | ACS Central Science | 1

  • A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury | PMC / NIH | 5

  • Redox Stability Controls the Cellular Uptake and Activity of Ruthenium-Based Inhibitors of the Mitochondrial Calcium Uniporter (MCU) | OSTI | 3

  • The Cell-Permeable Mitochondrial Calcium Uniporter Inhibitor Ru265 Preserves Cortical Neuron Respiration After Lethal Oxygen Glucose Deprivation and Reduces hypoxic/ischemic Brain Injury | PubMed | 6

  • The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects | PMC / NIH | 7

  • Mitochondrial calcium uniporter complex: An emerging therapeutic target for cardiovascular diseases (Review) | PMC / NIH | 2

  • EXAFS Analysis of Ru265 and Ru360 in Human Blood | Inorganic Chemistry / ACS | 4

Sources

Publish Comparison Guide: Efficacy of Ru265 In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The mitochondrial calcium uniporter (MCU) is a critical transmembrane protein responsible for mediating calcium (Ca²⁺) uptake into the mitochondrial matrix. During ischemic events (e.g., stroke or myocardial infarction), cytosolic Ca²⁺ overload forces the MCU to sequester excessive Ca²⁺. This mitochondrial Ca²⁺ overload collapses the mitochondrial membrane potential (Ψm), triggers the opening of the mitochondrial permeability transition pore (mPTP), and activates destructive proteases like calpains, ultimately leading to neuronal cell death.

For years, the mixed-valent ruthenium complex Ru360 was the gold standard for MCU inhibition. However, its therapeutic utility in intact cells is severely limited by poor cell permeability and redox instability. Ru265 ([ClRu(NH₃)₄(μ-N)Ru(NH₃)₄Cl]Cl₃) was engineered to overcome these limitations. By replacing the oxo-bridge with a nitrido (N³⁻) bridge and utilizing two Ru⁴⁺ centers, Ru265 achieves remarkable redox stability and enters cells efficiently via the organic cation transporter 3 (OCT3) 1. Under physiological conditions, Ru265 rapidly aquates (t₁/₂ ≈ 2.3 min) into its active diaqua-capped form (Ru265'), which binds to the DIME region of the MCU pore to halt Ca²⁺ influx.

While Ru265 demonstrates exceptional in vitro neuroprotection, its in vivo translation is complicated by off-target channel interactions that induce dose-dependent seizures. The diagram below maps the causality of both its protective on-target effects and its dose-limiting off-target liabilities.

G Ischemia Ischemia / Hypoxia CytCa Cytosolic Ca2+ Overload Ischemia->CytCa MCU Mitochondrial Calcium Uniporter (MCU) CytCa->MCU MitCa Mitochondrial Ca2+ Overload MCU->MitCa Calpain Calpain Activation & Loss of Ψm MitCa->Calpain CellDeath Neuronal Cell Death Calpain->CellDeath Ru265 Ru265 (Active: Ru265') Ru265->MCU Inhibits (DIME region) Survival Preserved Respiration & Survival Ru265->Survival Promotes OffTarget Off-Target: KCNQ / P/Q Channels Ru265->OffTarget Inhibits (In Vivo) Seizures Neuronal Excitability & Seizures OffTarget->Seizures Triggers

Caption: Ru265 selectively inhibits MCU to promote survival, but off-target channel block triggers seizures.

In Vitro Efficacy Profile: Potency & Cellular Protection

In vitro, Ru265 acts as a highly potent, self-validating system for MCU inhibition. In permeabilized HEK293T cells, Ru265 blocks MCU-mediated Ca²⁺ uptake with an IC₅₀ of ~2.6 nM. More importantly, in intact primary cortical neurons, Ru265 (2–10 µM) successfully accumulates intracellularly, preventing the metabolic collapse typically induced by oxygen-glucose deprivation (OGD) 2.

Standardized Protocol: Oxygen-Glucose Deprivation (OGD) Viability Assay

To validate the neuroprotective efficacy of Ru265 in vitro, researchers should employ the following controlled OGD methodology:

  • Cell Preparation: Seed primary mouse cortical neurons in 96-well plates and culture for 10–12 days in vitro (DIV) to ensure mature synaptic network formation.

  • Pre-treatment: Replace standard media with neurobasal media containing Ru265 (Concentration range: 1, 2, 5, 10 µM) or vehicle control. Incubate for 30 minutes at 37°C.

  • Ischemic Induction (OGD): Wash cells twice with deoxygenated, glucose-free balanced salt solution. Place the plates in a specialized hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C for 90 minutes.

  • Reperfusion: Remove plates from the hypoxic chamber, replace the buffer with standard oxygenated neurobasal media (maintaining the initial Ru265 concentrations), and incubate under normoxic conditions for 24 hours.

  • Viability Quantification: Assess cell viability using a Calcein-AM assay (fluorescence readout) or MTT assay. Causality check: Successful MCU inhibition by Ru265 will yield a concentration-dependent preservation of viability (EC₅₀ ≈ 5.0 µM) by preventing calpain activation and preserving glycolysis 2.

In Vivo Efficacy Profile & The Translation Gap

The transition from in vitro success to in vivo application reveals significant pharmacokinetic and pharmacodynamic hurdles. While a low dose of Ru265 (3 mg/kg, i.p.) effectively reduces sensorimotor deficits and infarct volumes in a mouse model of hypoxic/ischemic (HI) brain injury, higher doses (10–30 mg/kg) trigger severe, dose-dependent pro-convulsant effects 2.

The Causality of In Vivo Toxicity: Electrophysiological studies have demonstrated that the seizure-like activity is independent of MCU inhibition. Instead, Ru265 acts on off-target membrane channels, specifically blocking KCNQ-type potassium channels and P/Q-type calcium channels. This off-target blockade increases intrinsic neuronal membrane excitability, leading to spontaneous, synchronized high-amplitude spiking in vivo3. Furthermore, Ru265 exhibits poor blood-brain barrier (BBB) penetration; at a 10 mg/kg systemic dose, forebrain concentrations reach only ~0.315 µM—less than 10% of the in vitro EC₅₀ required for neuroprotection 2.

Standardized Protocol: Hypoxic/Ischemic (HI) Brain Injury Model

To evaluate in vivo neuroprotection and monitor for toxicity, use the modified Rice-Vannucci model:

  • Subject Preparation: Anesthetize adult male C57Bl/6 mice using isoflurane.

  • Drug Administration: Administer Ru265 (3 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to surgery. Note: Do not exceed 3 mg/kg to avoid confounding seizure activity.

  • Surgical Ligation: Isolate and permanently ligate the right common carotid artery. Allow the animal to recover for 1 hour.

  • Hypoxic Exposure: Place the mice in a temperature-controlled hypoxic chamber (8% O₂, 92% N₂) for 45 minutes to induce unilateral hemispheric ischemia.

  • Outcome Assessment (24h Post-HI):

    • Behavioral: Assess sensorimotor deficits using the cylinder test or grid-walking test.

    • Histological: Euthanize the animals, extract the brain, and section into 2 mm slices. Stain with 2% triphenyltetrazolium chloride (TTC) to quantify infarct volume. Healthy tissue stains red; infarcted tissue remains white.

Comparative Data Presentation

The following table synthesizes the quantitative disparities between Ru265's in vitro and in vivo profiles, highlighting the narrow therapeutic window.

ParameterIn Vitro Profile (Cultured Cells)In Vivo Profile (Murine Models)
Target Affinity (IC₅₀) ~2.6 nM (Permeabilized HEK293T)N/A (Systemic distribution limits local concentration)
Neuroprotective Dose 2 – 10 µM (EC₅₀ ≈ 5.0 µM)3 mg/kg (i.p. injection)
Cell / Tissue Penetration Excellent (Mediated by OCT3 transporter)Poor BBB Penetration (Forebrain conc. < 0.35 µM at 10 mg/kg)
Primary Mechanism MCU inhibition (Blocks DIME region)MCU inhibition (Neuroprotection)
Toxicity / Off-Target Effects Minimal toxicity up to 50 µM at 24hSeizures at ≥ 10 mg/kg (Due to KCNQ & P/Q channel block)
Metabolic Impact Preserves ATP synthesis & glycolysisLimits energy production in highly energetic interneurons

Future Directions: Overcoming the Translation Gap

To bypass the poor BBB penetration and mitigate the rapid systemic aquation that leads to off-target KCNQ block, drug development professionals are currently engineering prodrug analogues of Ru265 .

By swapping the labile axial chloride ligands of Ru265 with more lipophilic carboxylate ligands (e.g., benzoate or ferrocenecarboxylate), researchers have created aquation-activated prodrugs (such as RuOBz and RuOFc). These carboxylate-capped analogues extend the aquation half-life from ~2 minutes to nearly 10 hours at physiological pH 4. This delayed activation allows the intact, inactive prodrug to distribute more widely through systemic circulation—and potentially cross the BBB more effectively—before releasing the active diaqua-capped Ru265' species at the target site.

References

  • Novorolsky, R. J., et al. "The cell-permeable mitochondrial calcium uniporter inhibitor Ru265 preserves cortical neuron respiration after lethal oxygen glucose deprivation and reduces hypoxic/ischemic brain injury." Journal of Cerebral Blood Flow & Metabolism, 2020.[Link]

  • Xu, P., et al. "The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects." British Journal of Pharmacology, 2024.[Link]

  • Bigham, N. P., et al. "Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs." Inorganic Chemistry, 2022.[Link]

  • Woods, J. J., et al. "EXAFS Analysis of Ru265 and Ru360 in Human Blood." Inorganic Chemistry, 2026.[Link]

Sources

Comparative Guide to Mitochondrial Calcium Uniporter (MCU) Inhibitors: Ru265 vs. Alternative Modulators

Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist navigating the complexities of intracellular signaling, I frequently encounter researchers struggling to isolate mitochondrial calcium ( Ca2+ ) dynamics from broader cytosolic noise. The Mitochondrial Calcium Uniporter (MCU) is the primary gatekeeper for mitochondrial Ca2+ uptake, regulating bioenergetics, reactive oxygen species (ROS) production, and apoptotic pathways.

Choosing the right pharmacological inhibitor is critical. A poorly selected modulator can introduce confounding variables through off-target metabolic disruption or membrane depolarization. This guide provides an objective, data-driven comparison of Ru265 against other leading MCU modulators (Ru360, DS16570511, and Mitoxantrone), equipping you with the mechanistic insights and self-validating protocols necessary for rigorous experimental design.

The Modulators: Mechanistic Profiling & Limitations

Ru265: The Potent, Permeable Standard (with Neurological Caveats)

Ru265 is a nitrido-bridged dinuclear Ru(IV) complex designed to overcome the limitations of early ruthenium compounds. It is highly cell-permeable and inhibits MCU-mediated Ca2+ uptake with an exceptional potency ( IC50​ ~2.6 nM in permeabilized systems). Furthermore, it preserves the mitochondrial membrane potential ( ΔΨm​ ), ensuring that the inhibition is a direct channel block rather than a secondary artifact of depolarization.

  • The Catch: While highly effective in cardiac and non-excitable cellular models, Ru265 exhibits significant off-target effects in neuronal tissues. It blocks presynaptic P/Q-type Ca2+ channels and KCNQ K+ currents, leading to increased membrane excitability and seizure-like activity in vivo[1].

Ru360: The Impermeable Predecessor

Ru360 is an oxo-bridged dinuclear ruthenium complex. While it shares a similar nanomolar affinity for the MCU, its utility in intact cells is severely hampered by poor plasma membrane permeability.

  • The Catch: Beyond permeability issues, extended X-ray absorption fine-structure (EXAFS) spectroscopy has revealed that Ru360 degrades rapidly in standard biological vehicles like saline/DMSO at room temperature. In contrast, the nitrido-bridged backbone of Ru265 remains structurally intact under identical conditions[2].

DS16570511: The Organic Alternative

Discovered via high-throughput screening, DS16570511 is a cell-permeable organic small molecule that inhibits MCU with an IC50​ of ~7 µM in intact HEK293A cells and ~0.86 µM in isolated mitochondria[3].

  • The Catch: DS16570511 exerts dose-limiting off-target effects on mitochondrial bioenergetics. It inhibits Respiratory Complex II ( IC50​ 9.5 µM) and Fo​F1​ -ATPase/ANT ( IC50​ 97.2 µM)[4]. At higher concentrations, it suppresses the formation of the mitochondrial membrane potential, which indirectly halts MCU function[4].

Mitoxantrone: The Repurposed Drug

Mitoxantrone is an FDA-approved anthraquinone that was identified as an MCU inhibitor ( IC50​ ~8.3 - 13 µM)[5].

  • The Catch: Its primary mechanism of action is topoisomerase II inhibition, which induces DNA damage. This, combined with its well-documented and severe cardiotoxicity, severely limits its application as a dedicated calcium signaling probe[6].

Quantitative Comparison of MCU Modulators

To facilitate rapid decision-making, the following table synthesizes the performance metrics and limitations of each compound.

ModulatorChemical ClassTarget Affinity ( IC50​ )Cell PermeabilityPrimary Off-Target Effects / Limitations
Ru265 Nitrido-bridged Ru(IV)~2.6 nMHighP/Q-type Ca2+ & KCNQ channels (Pro-convulsant)[1]
Ru360 Oxo-bridged Ru~20-30 nMPoorRapid degradation in saline/DMSO[2]
DS16570511 Organic Small Molecule0.86 - 7.0 µM[3]HighComplex II & Fo​F1​ -ATPase inhibition[4]
Mitoxantrone Anthraquinone~8.3 - 13 µM[5]HighTopoisomerase II inhibition, Cardiotoxicity[6]

Mechanistic Pathway of MCU Inhibition

The diagram below maps the primary targets and secondary off-target liabilities of Ru265 and DS16570511, highlighting the divergent pathways that can confound experimental results.

Mechanistic_Pathway Cytosol Cytosolic Ca2+ Pool MCU MCU Complex Cytosol->MCU Ca2+ Gradient Mito Mitochondrial Matrix MCU->Mito Ca2+ Uptake Ru265 Ru265 (Nitrido-bridged) Ru265->MCU Potent Inhibition (IC50 ~2.6 nM) OffTarget1 P/Q & KCNQ Channels (Neuronal Excitability) Ru265->OffTarget1 Off-target effect DS165 DS16570511 (Organic) DS165->MCU Moderate Inhibition (IC50 ~7 µM) OffTarget2 Respiratory Complex II (Bioenergetic Stress) DS165->OffTarget2 Off-target effect

Caption: Mechanistic pathways of Ru265 and DS16570511, detailing primary MCU inhibition and off-targets.

Experimental Methodologies: Building a Self-Validating System

When deploying MCU inhibitors, the greatest risk is misattributing a secondary metabolic collapse to direct channel inhibition. As an application standard, every protocol must be a self-validating system. Here is the gold-standard workflow for evaluating intact cell mitochondrial Ca2+ uptake.

Protocol: Intact Cell Dual-Compartment Ca2+ Imaging

Objective: To confirm that the inhibitor blocks mitochondrial Ca2+ uptake without collapsing the driving force ( ΔΨm​ ) or altering upstream Endoplasmic Reticulum (ER) release.

Step-by-Step Methodology:

  • Dual-Dye Loading: Co-load cells with a cytosolic Ca2+ indicator (e.g., Fura-2 AM, 2 µM) and a mitochondrial-specific indicator (e.g., Rhod-2 AM, 1 µM) for 45 minutes at 37°C.

    • Expertise Insight: Dual-compartment monitoring establishes causality. If an inhibitor genuinely blocks the MCU, agonist stimulation will yield a higher and more prolonged cytosolic Ca2+ transient (because the mitochondrial "sink" is blocked), while the mitochondrial signal remains flat.

  • Inhibitor Incubation: Wash cells and apply the inhibitor. For Ru265, use 10-50 µM for 30 minutes.

    • Expertise Insight: If prolonged incubation is required for your assay, consider using carboxylate-capped analogues of Ru265. These act as aquation-activated prodrugs, slowly releasing the active diaqua analogue to minimize acute toxicity[7].

  • The Self-Validating Control ( ΔΨm​ Check): In a parallel well, load cells with Tetramethylrhodamine methyl ester (TMRM, 20 nM) to monitor mitochondrial membrane potential.

    • Expertise Insight: The MCU is a voltage-dependent channel. If your drug (like DS16570511 at high doses) depolarizes the mitochondria[4], the MCU will stop functioning due to a lack of electrochemical driving force, not direct pore blockade. TMRM validation proves your inhibition is primary.

  • Agonist Stimulation: Introduce an IP3​ -generating agonist (e.g., 100 µM Histamine) to trigger ER Ca2+ release.

  • Quantification: Record fluorescence continuously. Calculate the Area Under the Curve (AUC) for both cytosolic and mitochondrial transients.

Experimental_Workflow Step1 1. Dual-Dye Loading (Cytosolic & Mito Ca2+) Step2 2. Inhibitor Incubation (Ru265 or DS16570511) Step1->Step2 Step3 3. TMRM Parallel Control (Validate Membrane Potential) Step2->Step3 Step4 4. Agonist Stimulation (e.g., Histamine) Step3->Step4 Step5 5. Fluorescence Readout (Quantify Ca2+ Flux) Step4->Step5

Caption: Self-validating experimental workflow for assessing MCU inhibitors in intact cells.

Conclusion & Application Recommendations

The selection of an MCU inhibitor must be dictated by the biological model:

  • For isolated mitochondria or non-excitable intact cells: Ru265 remains the gold standard. Its nanomolar potency, high cell permeability, and structural stability make it vastly superior to Ru360 and organic alternatives.

  • For neuronal networks or in vivo CNS models: Extreme caution must be exercised with Ru265 due to its pro-convulsant off-target effects on P/Q and KCNQ channels[1]. In these scenarios, researchers should look toward emerging prodrug formulations[7] or carefully titrate organic inhibitors while rigorously monitoring metabolic health.

  • For metabolic studies: Avoid DS16570511 if your downstream readouts involve ATP production or respiration, given its potent inhibition of Complex II[4].

By grounding your experimental design in these pharmacological realities and employing self-validating imaging protocols, you can confidently isolate the role of the MCU in your specific disease model.

Sources

Confirming the On-Target Effects of Ru265: A Comparative Guide to MCU Inhibitors and Molecular Docking Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Mitochondrial calcium (mCa²⁺) uptake, mediated by the mitochondrial calcium uniporter (MCU), is a critical regulator of cellular bioenergetics, signal transduction, and apoptosis. Dysregulation of the MCU is a primary driver of excitotoxicity and ischemia-reperfusion injury. For decades, the field relied on Ru360, an oxo-bridged dinuclear ruthenium complex, to study MCU inhibition. However, Ru360's poor cell permeability and rapid degradation in physiological environments severely limited its utility in intact cells and in vivo models[1][2].

The development of Ru265 —a nitrido-bridged dinuclear Ru(IV) complex—marked a paradigm shift. Ru265 is highly cell-permeable, exceptionally potent, and redox-stable[3][4]. As a Senior Application Scientist, I have structured this guide to critically evaluate Ru265 against its predecessor, detail the in silico and in vitro workflows required to validate its on-target mechanisms, and objectively address its recently discovered off-target limitations.

Structural and Mechanistic Comparison: Ru265 vs. Ru360

To understand why Ru265 outperforms Ru360, we must examine the causality behind their coordination chemistry. Ru360 features a mixed-valent Ru(III)/Ru(IV) core connected by an oxo-bridge (Ru-O-Ru). In the presence of intracellular reducing agents like glutathione (GSH), this oxo-bridge is rapidly reduced, leading to the cleavage of the complex into inactive mononuclear degradation products[2].

Conversely, Ru265 utilizes a nitrido-bridge (Ru-N-Ru) with both ruthenium atoms in the +4 oxidation state. This subtle substitution drastically lowers the reduction potential, rendering Ru265 completely stable against biological reductants while maintaining the linear geometry required to plug the MCU pore[2][5].

Quantitative Performance Comparison
PropertyRu265Ru360Causality / Significance
Core Structure Nitrido-bridged Ru(IV)Oxo-bridged Ru(III)/Ru(IV)Nitrido-bridge prevents reductive degradation[5].
IC₅₀ (Permeabilized Cells) 2.6 nM30 nMRu265 is >10-fold more potent at blocking mCa²⁺ uptake[6].
Cell Permeability HighPoorEnables use in intact cellular assays and in vivo models[1][7].
Redox Stability (Blood/GSH) High (Stable backbone)Low (Rapidly degrades)Ru265 remains intact in whole blood at 37°C[2][4].
Primary Target Site MCU DIME Motif (D261)MCU PoreBoth target the selectivity filter, but Ru265 achieves deeper hydrogen bonding[8].

In Silico Prediction: The Prodrug Nature of Ru265

A critical, often overlooked aspect of Ru265 is that the synthesized molecule is technically a prodrug. In an aqueous physiological environment, the axial chloride ligands of Ru265 rapidly dissociate and are replaced by water molecules, forming the diaqua-capped active species known as Ru265' [2][9].

When conducting molecular docking to confirm on-target effects, it is imperative to use the Ru265' structure. Docking Ru265' into the human MCU cryo-EM structure (PDB: 6O5B) reveals that the complex interacts directly with the DIME motif —a highly conserved sequence (Asp-Ile-Met-Glu) at the pore opening. Specifically, the ammine and aqua ligands of Ru265' form dense hydrogen-bonding networks with the aspartate (D261) and glutamate (E264) residues of the selectivity filter[5][8].

Workflow A Ligand Aquation (Ru265 → Ru265') B Molecular Docking (MCU Pore - PDB: 6O5B) A->B Active Species C Binding Prediction (DIME Motif: D261) B->C In Silico Analysis D Site-Directed Mutagenesis (MCU-D261A) C->D Guides Design E Patch-Clamp Validation (Loss of Inhibition) D->E In Vitro Assay

Workflow for confirming Ru265 on-target MCU inhibition via docking and mutagenesis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, in silico predictions must be coupled with a self-validating in vitro workflow. The following protocols detail how to dock Ru265' and subsequently validate the D261 interaction using site-directed mutagenesis and electrophysiology[8].

Protocol A: Molecular Docking of Ru265'
  • Ligand Preparation: Model the diaqua-capped Ru265' species. Optimize the geometry using Density Functional Theory (DFT) to accurately reflect the Ru(IV) oxidation states and the linear Ru-N-Ru geometry.

  • Protein Preparation: Retrieve the human MCU structure (PDB: 6O5B). Isolate the pore domain and assign appropriate protonation states to the DIME motif residues at pH 7.4.

  • Grid Generation: Center the docking grid box precisely over the D261 and E264 residues of the selectivity filter.

  • Execution & Analysis: Run the docking simulation (e.g., using AutoDock Vina). Extract the top-scoring poses and quantify the hydrogen bond distances between the Ru265' aqua/ammine protons and the D261 carboxylate oxygens.

Protocol B: In Vitro Validation via Patch-Clamp & Ca²⁺ Imaging

This assay acts as a self-validating system by using a mutant MCU that should be immune to Ru265 if the docking prediction is correct.

  • Cell Culture & Transfection: Culture MCU-knockout HEK293T cells. Divide into two cohorts: transfect Cohort 1 with Wild-Type MCU (MCU-WT) and Cohort 2 with a mutant MCU where Aspartate 261 is replaced by Alanine (MCU-D261A).

  • Permeabilization: Permeabilize the cells to allow direct control over the extramitochondrial environment.

  • Baseline Recording: Introduce a 20 μM Ca²⁺ bolus and record baseline mitochondrial Ca²⁺ uptake using a fluorescent dye (e.g., Fura-2-FF). Both cohorts should show active Ca²⁺ clearance.

  • Inhibitor Application: Perfuse the cells with 200 nM Ru265.

  • Data Interpretation:

    • Cohort 1 (MCU-WT): Complete inhibition of mCa²⁺ uptake (Validates Ru265 potency)[6][8].

    • Cohort 2 (MCU-D261A): No change in mCa²⁺ uptake (Validates that D261 is the mandatory on-target binding site, confirming the docking model)[8].

The Critical Caveat: Off-Target Effects

While Ru265 is a masterclass in rational inorganic drug design for the MCU, objective scientific evaluation requires acknowledging its limitations. Recent studies published in 2024 have demonstrated that systemic administration of Ru265 induces seizure-like behaviors in vivo[1][10][11].

Electrophysiological counter-screening revealed that these neurotoxic effects are independent of the MCU. Instead, Ru265 exerts potent off-target effects by blocking presynaptic P/Q-type voltage-gated calcium channels and KCNQ potassium channels[1][10]. The blockade of KCNQ currents leads to severe membrane hyperexcitability and spontaneous action potential firing[1][10].

Takeaway for Drug Developers: While Ru265 is an exceptional in vitro tool compound that vastly outperforms Ru360, its progression into a systemic therapeutic is currently bottlenecked by these off-target interactions. Future iterations of metal-based MCU inhibitors must incorporate P/Q and KCNQ channel counter-screening early in the development pipeline[1].

References

  • Woods, J. J., et al. (2019). A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU)
  • Baker, A. T., et al. (2026). EXAFS Analysis of Ru265 and Ru360 in Human Blood.
  • Woods, J. J., et al. (2022). Carboxylate-Capped Analogues of Ru265 Are MCU Inhibitor Prodrugs. Inorganic Chemistry.
  • Novorolsky, R. J., et al. (2024). The mitochondrial calcium uniporter inhibitor Ru265 increases neuronal excitability and reduces neurotransmission via off-target effects. British Journal of Pharmacology / PubMed.
  • Cobalt Amine Complexes and Ru265 Interact with the DIME Region of the Mitochondrial Calcium Uniporter. PMC.

Sources

Safety Operating Guide

Advanced Operational Guide: Personal Protective Equipment and Safe Handling of JCP-265

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly targeted covalent inhibitors, laboratory safety protocols must evolve from generic guidelines into precision, causality-driven systems. JCP-265 (CAS: 140652-99-9) is a prime example. Recognized as a potent, irreversible inhibitor of the alpha/beta hydrolase domain 6 (ABHD6), it has demonstrated significant utility in reducing metastatic seeding in pancreatic ductal adenocarcinoma (PDAC) models 1[1],[2].

However, the electrophilic chloroisocoumarin scaffold that drives its in vivo efficacy also introduces substantial occupational hazards[1]. This guide provides drug development professionals and researchers with a self-validating operational framework for the safe handling, reconstitution, and disposal of JCP-265.

Physicochemical Hazard Profile and PPE Causality

Before interacting with the compound, operators must understand why specific Personal Protective Equipment (PPE) is deployed. JCP-265 is classified under GHS as an Acute Oral Toxicant (Category 4, H302) and a Severe Aquatic Toxicant (Category 1, H400/H410) 3[3].

Quantitative Hazard and Logistical Summary
Property / Hazard ClassificationValue / Protocol StandardOperational Causality & Implication
Target Mechanism ABHD6 InhibitorIrreversible covalent binding requires strict prevention of accidental systemic exposure[1].
Storage (Lyophilized Powder) -20°CRequires thermal equilibration before opening to prevent condensation and degradation[3].
Storage (Reconstituted Solvent) -80°CDMSO solutions freeze; thaw carefully in a controlled environment to maintain integrity[3].
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict face, respiratory, and hand barrier protection[3].
Aquatic Toxicity Category 1 (H400/H410)Highly toxic to aquatic life; absolute prohibition of sink or standard drain disposal[3].
Hazard-to-PPE Mapping

PPELogic H1 Hazard: H302 Oral Toxicity PPE1 Double Nitrile Gloves & Face Shield H1->PPE1 Prevents physical transfer H2 Hazard: Aerosol Inhalation Risk PPE2 N95/P100 Respirator & Fume Hood H2->PPE2 Prevents inhalation H3 Hazard: H400/H410 Aquatic Toxicity PPE3 Sealed Waste Bins No Sink Disposal H3->PPE3 Environmental isolation

Logical mapping of JCP-265 hazard classifications to mandatory PPE and safety controls.

Self-Validating Operational Protocols

A self-validating protocol is one where the failure of a single step is immediately evident and contained by the system's design. The following methodologies govern the lifecycle of JCP-265 in the laboratory.

Phase 1: Powder Weighing and Reconstitution

Weighing the lyophilized powder presents the highest risk of aerosolization and subsequent inhalation[3].

  • Thermal Equilibration : Retrieve the JCP-265 vial from -20°C storage[3]. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water can hydrolyze the electrophilic chloroisocoumarin scaffold, degrading the compound and altering its molecular weight, which catastrophically skews downstream dosing[1].

  • PPE Donning : Equip a fully buttoned lab coat, safety goggles, and double nitrile gloves.

    • Causality: Nitrile is mandatory. If JCP-265 is later dissolved in DMSO, the solvent will rapidly permeate latex. A drop of DMSO-JCP-265 on a latex glove will carry the irreversible inhibitor directly through the skin into the bloodstream. Double-gloving ensures that if the outer glove is contaminated, it can be shed without exposing the skin.

  • Ventilated Weighing : Perform all powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder fume hood[3]. If localized exhaust is unavailable, an N95 or P100 respirator must be worn.

    • Causality: The directional airflow prevents the H302-classified powder from reaching the operator's breathing zone[3].

  • Reconstitution : Dissolve the precise mass of JCP-265 in high-purity DMSO to create a master stock.

  • Aliquoting : Divide the reconstituted solution into amber microcentrifuge tubes to protect from light, and transfer immediately to -80°C storage[3].

Phase 2: In Vitro and In Vivo Application

When applying JCP-265 to human or murine PDAC cell lines (e.g., 0688M, AsPC-1) 2[2], the primary risk shifts from inhalation to accidental injection or surface contamination.

  • Thawing : Thaw the -80°C DMSO aliquots at room temperature. Do not use a water bath, as this introduces contamination risks.

  • Handling : Maintain double nitrile gloves. When performing intrasplenic or intravenous injections in murine models[1], utilize safety-engineered syringes (retractable needles) to eliminate the risk of needlestick injuries.

  • Surface Decontamination : After assays, wipe down all surfaces with a strong detergent and water, as JCP-265 is not highly volatile and will persist on benchtops[3].

Operational Workflow Diagram

Workflow S1 1. Retrieval -20°C Powder S2 2. Weighing Fume Hood S1->S2 Transport in secondary container S3 3. Reconstitution DMSO Solvent S2->S3 Add solvent under ventilation S4 4. Application In Vitro/Vivo S3->S4 Store aliquots at -80°C S5 5. Disposal Incineration S4->S5 Collect all liquid/solid waste

Step-by-step operational workflow for the safe handling, reconstitution, and disposal of JCP-265.

Spill Response and Environmental Disposal Plan

Because JCP-265 is classified as H400/H410 (Very toxic to aquatic life with long-lasting effects), its disposal requires rigorous environmental isolation[3]. It must never be disposed of in a sink or standard biohazard bag.

Immediate Spill Protocol
  • Isolation : Immediately halt work and evacuate the immediate 2-meter radius.

  • PPE Upgrade : If a large volume of solvent is spilled, upgrade to heavy-duty chemical-resistant gloves (e.g., Butyl rubber), a chemical-resistant apron, and a full face shield.

  • Containment :

    • For Powder: Do not sweep dry powder. Gently cover the spill with damp absorbent paper to prevent aerosolization, then collect.

    • For Solvent: Apply a commercial chemical absorbent pad specifically rated for organic solvents.

  • Collection : Use non-sparking tools to transfer all absorbed material into a rigid, sealable hazardous waste container[3].

  • Decontamination : Wash the affected surface thoroughly with copious amounts of water and a strong laboratory detergent[3].

Disposal Logistics

All materials that have come into contact with JCP-265—including pipette tips, empty vials, and gloves—must be treated as acutely hazardous waste.

  • Segregation : Place all JCP-265 waste into a dedicated, clearly labeled "Toxic/Aquatic Hazard" container. Do not mix with general biological waste.

  • Destruction : Transfer the sealed containers to an approved waste disposal plant for high-temperature incineration[3]. This is the only guaranteed method to destroy the chloroisocoumarin scaffold and prevent environmental contamination.

References

  • Title: Jcp-265|140652-99-9|MSDS - DC Chemicals Source: DC Chemicals URL: [Link]

  • Title: An in vivo multiplexed small-molecule screening platform Source: Stanford Medicine / Nature Medicine URL: [Link]

  • Title: In vivo dose–response screening in human and mouse PDAC cells Source: ResearchGate URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JCP-265
Reactant of Route 2
Reactant of Route 2
JCP-265

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。